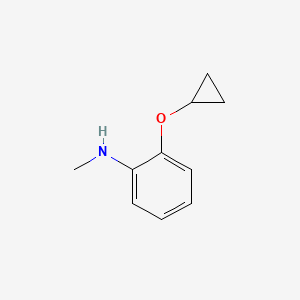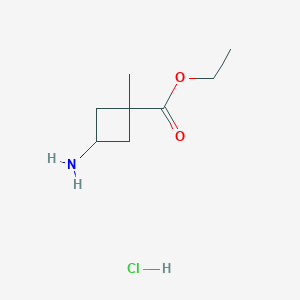
(6-Aminomethyl-pyridin-2-YL)-carbamic acid tert-butyl ester
Overview
Description
(6-Aminomethyl-pyridin-2-YL)-carbamic acid tert-butyl ester: is a chemical compound that features a pyridine ring substituted with an aminomethyl group and a carbamic acid tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Aminomethyl-pyridin-2-YL)-carbamic acid tert-butyl ester typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2-carboxylic acid.
Formation of Aminomethyl Group: The carboxylic acid group is converted to an aminomethyl group through a series of reactions involving reduction and amination.
Introduction of Carbamic Acid tert-Butyl Ester Group: The aminomethyl-pyridine intermediate is then reacted with tert-butyl chloroformate in the presence of a base to form the carbamic acid tert-butyl ester group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the carbamic acid ester group to an amine.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology:
Enzyme Inhibitor: Potential use as an enzyme inhibitor in biochemical studies.
Probe: Utilized as a probe in studying biological pathways.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug development.
Therapeutic Agent: Explored for its therapeutic properties in treating various diseases.
Industry:
Catalysis: Employed in catalytic processes.
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Aminomethyl-pyridin-2-YL)-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
4-Aminoantipyrine: A compound with similar aminomethyl and pyridine functionalities.
Zwitterions: Compounds like amino acids that contain both acidic and basic centers.
Uniqueness:
Functional Groups: The combination of aminomethyl and carbamic acid tert-butyl ester groups in (6-Aminomethyl-pyridin-2-YL)-carbamic acid tert-butyl ester provides unique reactivity and interaction profiles.
Applications: Its versatility in various fields, from medicinal chemistry to material science, sets it apart from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[6-(aminomethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-9-6-4-5-8(7-12)13-9/h4-6H,7,12H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPRMGZQWPDOAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1378909.png)


![6-Bromo-2-oxaspiro[3.3]heptane](/img/structure/B1378914.png)
![2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane](/img/structure/B1378916.png)



![Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1378926.png)

![8-Oxa-2-azaspiro[4.5]decane oxalate](/img/structure/B1378928.png)
